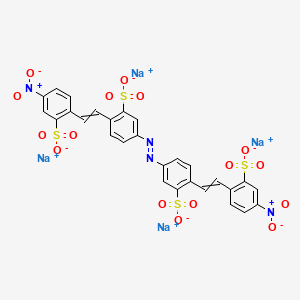
Chlorantine yellow
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorantine yellow is a multifunctional dye widely used in various scientific and industrial applications. It is known for its vibrant yellow color and is utilized in biological experiments, textile dyeing, and other fields. The chemical structure of this compound is represented by the molecular formula C28H16N4Na4O16S4, and it has a molecular weight of 884.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorantine yellow can be synthesized through various chemical reactions involving aromatic compounds and sulfonation processes. One common method involves the reaction of aromatic amines with sulfonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the dye. The final product is then dried and packaged for distribution. The industrial production methods are designed to maximize yield and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorantine yellow undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chlorantine yellow has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye to study chemical reactions and molecular interactions.
Biology: Employed in staining techniques to visualize cellular structures and track biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in textile dyeing, food coloring, and the production of dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of Chlorantine yellow involves its ability to bind to specific molecular targets and emit fluorescence. The dye interacts with cellular components, allowing researchers to observe and analyze biological processes. The pathways involved include the excitation of electrons and the subsequent emission of light, which is detected using specialized equipment.
Vergleich Mit ähnlichen Verbindungen
Chlorantine yellow is unique due to its specific chemical structure and properties. Similar compounds include:
Fluorescein: Another widely used fluorescent dye with different spectral properties.
Rhodamine: Known for its bright fluorescence and used in various staining applications.
Eosin: Commonly used in histology for staining tissues.
This compound stands out for its versatility and effectiveness in multiple applications, making it a valuable tool in scientific research and industry .
Eigenschaften
Molekularformel |
C28H16N4Na4O16S4 |
|---|---|
Molekulargewicht |
884.7 g/mol |
IUPAC-Name |
tetrasodium;2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
WMXWHKMEODSTIM-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)









![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)



